2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine
Overview
Description
Ticagrelor Impurity 63, also known as (1R,2S)-2-(3,5-difluorophenyl)cyclopropan-1-amine 2-hydroxy-2-phenylacetate, is a compound related to Ticagrelor . Ticagrelor is a medication used as an antiplatelet agent to prevent blood clots in individuals who have had certain cardiovascular events .
Synthesis Analysis
The synthesis of Ticagrelor involves a four-step reaction. Each reaction step was optimized individually to develop a scalable and industrial-friendly process . The critical step to prepare intermediate 5 was optimized using the response surface methodology .Molecular Structure Analysis
The molecular structure of Ticagrelor Impurity 63 is C9H9F2N : C8H8O3 . The elemental composition for m/z = 774.4158 with a -4.1ppm error is C41H56N7O8 .Chemical Reactions Analysis
The synthesis of Ticagrelor involves a series of chemical reactions. The critical step to prepare intermediate 5 was optimized using the response surface methodology . The reaction product formed is found to be the 4,5-Dihydroisoxazole Derivative .Scientific Research Applications
Method Development and Impurity Profiling
Method Development for Impurity Profiling : A study developed a method for impurity profiling of Ticagrelor by High-Performance Liquid Chromatography (HPLC), focusing on forced degradation under acidic conditions. The method achieved sharp peaks and good resolution between the drug and its degradant, facilitating the identification and quantification of impurities R. Kakde et al., 2017.
Quantitative NMR for Impurity Assessment : Another study applied quantitative proton NMR (qHNMR) for the assessment of a ticagrelor process impurity, demonstrating qHNMR's potential in determining purity and molecular stoichiometry, which is critical for ensuring product quality in pharmaceutical manufacturing S. Bhavaraju et al., 2022.
Identification and Characterization of New Impurities : Research identified four previously unknown impurities in ticagrelor, isolating them using preparative HPLC and characterizing them through spectral analysis. This work underscores the importance of identifying and understanding the structure of impurities in drug substances N. Kumar et al., 2016.
Mechanism of Action
Mode of Action
Ticagrelor is a P2Y12 receptor antagonist . It inhibits the receptor’s activity, thereby preventing platelet aggregation .
Biochemical Pathways
Ticagrelor, the parent compound, inhibits theNLRP3 inflammasome . This inhibition occurs independently of its classic inhibitory effect on the P2Y12 signaling pathway . Ticagrelor attenuates the oligomerization of apoptosis-associated speck-like protein containing a CARD (ASC) by blocking chloride efflux .
Pharmacokinetics
Ticagrelor exhibits predictable linear pharmacokinetics in healthy volunteers and patients with atherosclerosis, stable coronary artery disease (cad), and acs . Food status and body weight significantly influence clearance .
Result of Action
The parent compound ticagrelor inhibits platelet aggregation, suppresses inflammation, reinforces adenosine function, and enhances cardiovascular protection .
Action Environment
Ticagrelor is water-soluble and hydrolytically stable . In the natural environment, Ticagrelor is expected to partition into aquatic sediments and undergo significant degradation .
Safety and Hazards
Future Directions
Ticagrelor impurities reference standards are useful in pharmaceutical research. They are useful in product development, ANDA and DMF filing, quality control (QC), method validation, and stability studies. It is also useful in the identification of unknown impurities and the assessment of genotoxic potential .
Biochemical Analysis
Biochemical Properties
It is known that Ticagrelor, the parent compound, selectively binds to the P2Y12 receptor, thereby inhibiting adenosine diphosphate (ADP)-mediated platelet aggregation . It’s plausible that Ticagrelor Impurity 63 may interact with similar enzymes, proteins, and biomolecules, but this needs to be confirmed through rigorous biochemical studies.
Cellular Effects
Ticagrelor, the parent compound, has been shown to inhibit platelet aggregation, inhibit inflammatory response, enhance adenosine function, and have cardioprotective effects . Whether Ticagrelor Impurity 63 has similar effects on cells and cellular processes is yet to be determined.
Molecular Mechanism
Ticagrelor, the parent compound, is known to bind reversibly to the P2Y12 receptor . This binding inhibits ADP-mediated platelet aggregation, which is a key step in the formation of blood clots
Dosage Effects in Animal Models
The effects of different dosages of Ticagrelor Impurity 63 in animal models have not been reported. Studies on Ticagrelor, the parent compound, have shown that it has significant antiplatelet effects . The dosage effects of Ticagrelor Impurity 63 need to be investigated in future studies.
Metabolic Pathways
Ticagrelor, the parent compound, is known to be rapidly absorbed by the body after oral administration . Future studies should aim to elucidate the metabolic pathways of Ticagrelor Impurity 63, including any enzymes or cofactors it interacts with.
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)cyclopropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN/c10-7-3-5(1-2-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRBLOZQQJVBEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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